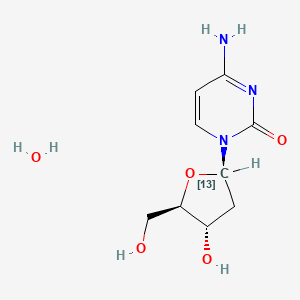
2'-Deoxycytidine-1'-13C Monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxycytidine-1’-13C Monohydrate is a stable isotope-labeled compound used primarily in research and analytical applications. It is a derivative of 2’-deoxycytidine, a nucleoside component of DNA, where the carbon-13 isotope is incorporated at the 1’ position of the deoxyribose sugar. This labeling allows for detailed studies of nucleic acid metabolism and dynamics using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidine-1’-13C Monohydrate typically involves the incorporation of the carbon-13 isotope into the deoxyribose sugar, followed by its attachment to the cytosine base. The process begins with the preparation of 1’-13C-labeled deoxyribose, which is then coupled with cytosine under controlled conditions to form the desired nucleoside .
Industrial Production Methods
Industrial production of 2’-Deoxycytidine-1’-13C Monohydrate involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This includes the use of advanced purification techniques such as high-performance liquid chromatography to ensure the final product meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxycytidine-1’-13C Monohydrate can undergo various chemical reactions, including:
Oxidation: Conversion to 2’-deoxyuridine through oxidative deamination.
Reduction: Reduction of the cytosine ring under specific conditions.
Substitution: Nucleophilic substitution reactions at the cytosine base
Common Reagents and Conditions
Oxidation: Typically involves reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Requires reducing agents like sodium borohydride.
Substitution: Often uses nucleophiles such as ammonia or amines under basic conditions
Major Products Formed
Oxidation: 2’-Deoxyuridine.
Reduction: Various reduced forms of cytosine.
Substitution: Substituted cytosine derivatives
Aplicaciones Científicas De Investigación
2’-Deoxycytidine-1’-13C Monohydrate is widely used in scientific research, including:
Chemistry: Studying nucleic acid chemistry and dynamics using nuclear magnetic resonance spectroscopy and mass spectrometry.
Biology: Investigating DNA replication and repair mechanisms.
Medicine: Researching the pharmacokinetics and metabolism of nucleoside analogs used in antiviral and anticancer therapies.
Industry: Quality control and method validation in the production of nucleoside-based pharmaceuticals .
Mecanismo De Acción
The primary mechanism of action of 2’-Deoxycytidine-1’-13C Monohydrate involves its incorporation into DNA during replication. The carbon-13 label allows for the tracking and analysis of DNA synthesis and repair processes. It serves as a substrate for enzymes such as deoxycytidine kinase, which phosphorylates it to form deoxycytidine monophosphate, further integrating into DNA .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxycytidine: The non-labeled version of the compound.
2’-Deoxyuridine: An oxidation product of 2’-deoxycytidine.
5-Azacytidine: A nucleoside analog used in cancer therapy.
Decitabine: Another nucleoside analog with similar applications in cancer treatment .
Uniqueness
2’-Deoxycytidine-1’-13C Monohydrate is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This makes it particularly valuable in studies requiring detailed metabolic and kinetic analyses .
Propiedades
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2/t5-,6+,8+;/m0./s1/i8+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBGOHZLZCFWLH-TXHSEDLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[13C@H]1N2C=CC(=NC2=O)N)CO)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

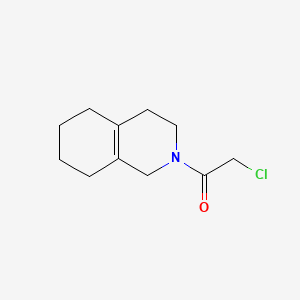
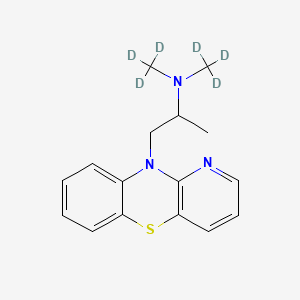
![(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B583465.png)
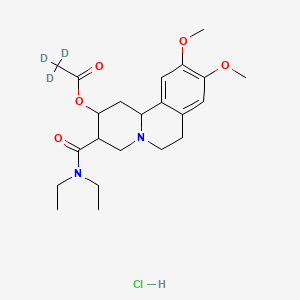
![2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride](/img/structure/B583471.png)

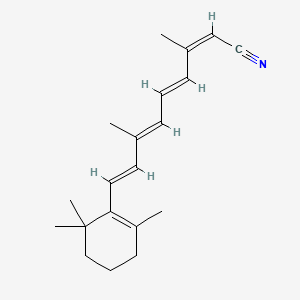

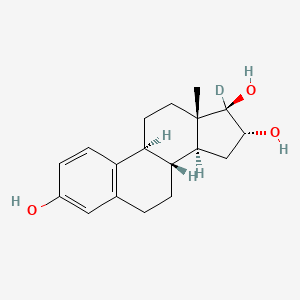
![Ethyl 2-oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylate](/img/structure/B583481.png)
